1,3-Pentadiyne, 1-bromo-
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Overview
Description
1,3-Pentadiyne, 1-bromo- is an organic compound characterized by the presence of a bromine atom attached to the first carbon of a pentadiyne chain. This compound is part of the larger family of conjugated dienes, which are known for their unique reactivity due to the presence of alternating double and single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Pentadiyne, 1-bromo- can be synthesized through various methods, including electrophilic addition reactions. One common method involves the addition of hydrogen bromide (HBr) to 1,3-pentadiyne under controlled conditions. The reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom .
Industrial Production Methods
Industrial production of 1,3-Pentadiyne, 1-bromo- often involves large-scale electrophilic addition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants to favor the desired product formation .
Chemical Reactions Analysis
Types of Reactions
1,3-Pentadiyne, 1-bromo- undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution Reactions: The bromine atom in 1,3-Pentadiyne, 1-bromo- can be substituted with other nucleophiles, leading to the formation of various substituted pentadiynes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-Pentadiyne, 1-bromo- include hydrogen bromide (HBr), bromine (Br2), and other electrophiles. The reaction conditions often involve controlling the temperature and solvent to achieve the desired product .
Major Products Formed
The major products formed from the reactions of 1,3-Pentadiyne, 1-bromo- include 1-bromo-2-pentene and other substituted pentadiynes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Pentadiyne, 1-bromo- involves its reactivity as a conjugated diene. The presence of alternating double and single bonds allows it to participate in various electrophilic addition and substitution reactions. The bromine atom can act as a leaving group, facilitating the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Pentadiyne, 1-bromo- include other brominated conjugated dienes, such as 1-bromo-1,3-butadiene and 1-bromo-1,3-hexadiene .
Uniqueness
What sets 1,3-Pentadiyne, 1-bromo- apart from other similar compounds is its specific structure and reactivity. The presence of the bromine atom at the first carbon of the pentadiyne chain imparts unique chemical properties, making it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
40201-94-3 |
---|---|
Molecular Formula |
C5H3Br |
Molecular Weight |
142.98 g/mol |
IUPAC Name |
1-bromopenta-1,3-diyne |
InChI |
InChI=1S/C5H3Br/c1-2-3-4-5-6/h1H3 |
InChI Key |
YBWNEWXRSMOCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CBr |
Origin of Product |
United States |
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